molecular formula C24H13Cl4NO3 B12465767 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12465767
M. Wt: 505.2 g/mol
InChI Key: ZMNWBTUWSSUNTE-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Chlorine Substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chlorine atoms at specific positions on the aromatic rings.

    Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-(2,4-dichlorophenyl)-2-oxoethyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation)

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Reduced quinoline derivatives

    Substitution: Nitro or sulfonyl derivatives of the quinoline ring

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.

Biology

    Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties and can be used in the development of new antibiotics.

    Anticancer Agents: Some quinoline compounds exhibit anticancer activity and are studied for their potential use in chemotherapy.

Medicine

    Antimalarial Drugs: Quinoline derivatives, such as chloroquine, are well-known antimalarial agents.

    Anti-inflammatory Agents: These compounds can also exhibit anti-inflammatory properties.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

    Pharmaceutical Intermediates: They serve as intermediates in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. For example, antimalarial quinolines inhibit heme polymerase, disrupting the parasite’s ability to detoxify heme.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline N-oxide: An oxidized derivative of quinoline.

    2-Phenylquinoline: A quinoline derivative with a phenyl substituent.

Uniqueness

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C24H13Cl4NO3

Molecular Weight

505.2 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H13Cl4NO3/c25-14-3-1-13(2-4-14)22-11-19(18-9-15(26)6-8-21(18)29-22)24(31)32-12-23(30)17-7-5-16(27)10-20(17)28/h1-11H,12H2

InChI Key

ZMNWBTUWSSUNTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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